5-Chloroquinolin-8-amine
Overview
Description
5-Chloroquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a chlorine atom at the 5th position and an amine group at the 8th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-amine typically involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. The 8-nitroquinoline is then selectively reduced to 8-aminoquinoline, which is subsequently chlorinated at the 5th position to yield this compound . Another method involves the direct amination of 8-chloroquinoline .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and reduction processes, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium azide or amines in the presence of a base are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The amine group allows it to form hydrogen bonds and interact with active sites of enzymes, while the chlorine atom enhances its lipophilicity, facilitating cell membrane penetration .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Lacks the chlorine atom at the 5th position, making it less lipophilic.
5-Chloroquinoline: Lacks the amine group at the 8th position, reducing its ability to form hydrogen bonds.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.
Uniqueness
5-Chloroquinolin-8-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-chloroquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJIVLFKNZFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279679 | |
Record name | 5-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-09-7 | |
Record name | 5432-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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